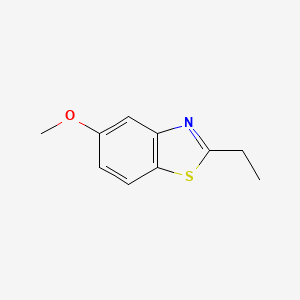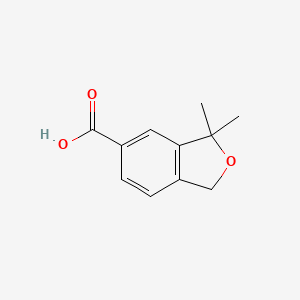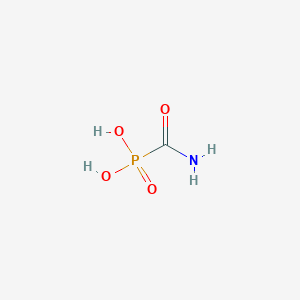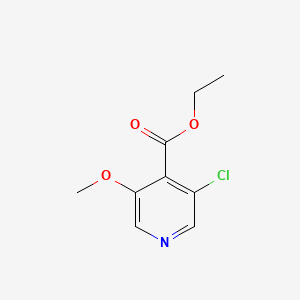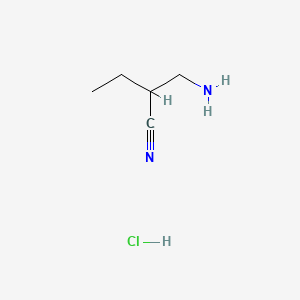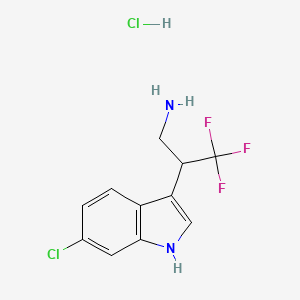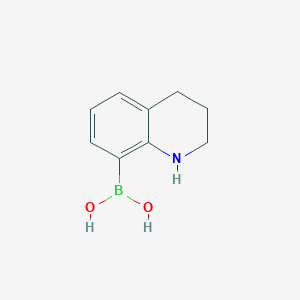
(1,2,3,4-Tetrahydroquinolin-8-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,2,3,4-Tetrahydroquinolin-8-yl)boronic acid is an organoboron compound with the molecular formula C9H12BNO2. It is a boronic acid derivative of tetrahydroquinoline, a heterocyclic compound containing a nitrogen atom in its ring structure. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,2,3,4-Tetrahydroquinolin-8-yl)boronic acid typically involves the reaction of tetrahydroquinoline with boronic acid reagents. One common method is the hydroboration of tetrahydroquinoline using borane (BH3) or boronic esters, followed by oxidation to yield the boronic acid. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or platinum to facilitate the hydroboration process .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroboration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: (1,2,3,4-Tetrahydroquinolin-8-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) in aqueous or organic solvents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate, K2CO3) in solvents like ethanol or toluene.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes or borohydrides.
Substitution: Biaryl or alkenyl compounds.
Scientific Research Applications
(1,2,3,4-Tetrahydroquinolin-8-yl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (1,2,3,4-Tetrahydroquinolin-8-yl)boronic acid involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group undergoes transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds. The compound’s boron atom can also interact with biological molecules, potentially inhibiting enzymes or modulating cellular pathways .
Comparison with Similar Compounds
Phenylboronic acid: A widely used boronic acid in organic synthesis.
(1,2,3,6-Tetrahydropyridine-4-yl)boronic acid: Another boronic acid derivative with similar reactivity.
(2,3,4-Trimethoxyphenyl)boronic acid: Used in the synthesis of heteroaryl compounds and as enzyme inhibitors.
Uniqueness: (1,2,3,4-Tetrahydroquinolin-8-yl)boronic acid is unique due to its tetrahydroquinoline structure, which imparts specific electronic and steric properties. This uniqueness makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring selective reactivity .
Properties
Molecular Formula |
C9H12BNO2 |
|---|---|
Molecular Weight |
177.01 g/mol |
IUPAC Name |
1,2,3,4-tetrahydroquinolin-8-ylboronic acid |
InChI |
InChI=1S/C9H12BNO2/c12-10(13)8-5-1-3-7-4-2-6-11-9(7)8/h1,3,5,11-13H,2,4,6H2 |
InChI Key |
ZJSXTSZHFZNFLZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C(=CC=C1)CCCN2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



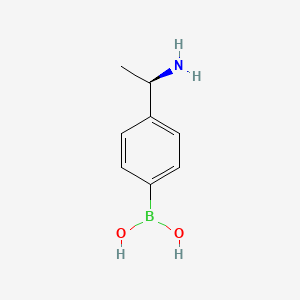
![rac-2-[(1R,2R)-2-fluorocyclopropyl]acetic acid](/img/structure/B13458370.png)
![methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoate](/img/structure/B13458378.png)
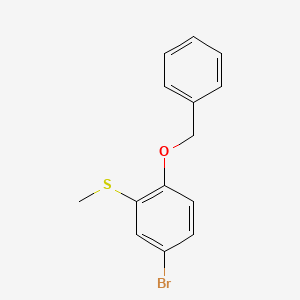
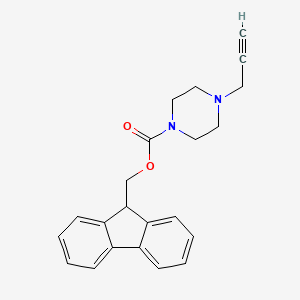
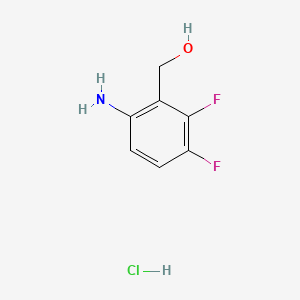
![8-Nitro-2-(piperazin-1-yl)-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one](/img/structure/B13458391.png)
